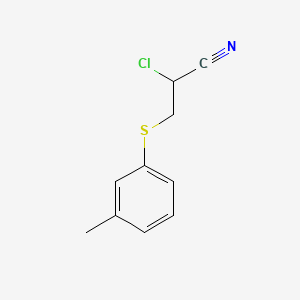

Propionitrile, 2-chloro-3-(m-tolylthio)-

Description

Contextual Significance within Organonitrile Chemistry

Organonitriles, organic compounds containing a cyano (-C≡N) functional group, are fundamental building blocks in chemical synthesis. The propionitrile (B127096) framework (CH₃CH₂CN) is a simple aliphatic nitrile that serves as a valuable C3 synthon. wikipedia.org It is utilized both as a solvent, with properties similar to acetonitrile (B52724) but a higher boiling point, and as a precursor for a variety of organic compounds, including propylamines through hydrogenation. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₅N | wikipedia.org |

| Molar Mass | 55.08 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.orgnih.gov |

| Boiling Point | 97 °C | chemicalbook.com |

| Solubility in water | Soluble | wikipedia.org |

Overview of Halogenated and Thioether-Containing Propionitriles within Synthetic Organic Chemistry

The synthetic utility of a molecule like Propionitrile, 2-chloro-3-(m-tolylthio)- is best understood by examining its halogenated and thioether-containing substructures.

Halogenated Propionitriles: The introduction of a halogen atom onto the propionitrile backbone creates a reactive electrophilic center. rsc.orgnoaa.gov For example, 3-chloropropionitrile (ClCH₂CH₂CN) is a well-known alkylating agent used to introduce a cyanoethyl group onto various nucleophiles, including imidazoles and thiourea. wikipedia.org Halogenation is a critical transformation in organic synthesis, providing a gateway to numerous subsequent reactions such as nucleophilic substitutions, eliminations, and cross-coupling reactions. nih.govcolumbia.edu The presence of the chloro group at the 2-position of the target molecule suggests potential for stereocontrolled substitution reactions to introduce further functionality. nih.gov

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Electrophilic Center | The carbon atom bonded to the halogen is susceptible to nucleophilic attack. | Enables Sₙ2 reactions for introducing diverse functional groups. acsgcipr.org |

| Leaving Group Potential | The halogen atom can be displaced by a wide range of nucleophiles. | Facilitates the construction of C-N, C-O, and C-S bonds. acsgcipr.org |

| Precursor for Unsaturated Systems | Can undergo elimination reactions to form α,β-unsaturated nitriles (acrylonitriles). | Provides access to important monomers and Michael acceptors. |

Thioether-Containing Propionitriles: Thioethers, also known as sulfides, are organosulfur compounds with the general structure R-S-R'. wikipedia.org This functional group is prevalent in many pharmaceuticals and bioactive natural products. researchgate.net The synthesis of thioethers often involves the reaction of a thiol with an electrophile. acsgcipr.org In the case of Propionitrile, 2-chloro-3-(m-tolylthio)-, the thioether linkage could be formed by the reaction of m-thiocresol with a suitable 3-halopropionitrile precursor. The sulfur atom in a thioether is nucleophilic and can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and organic synthesis. acsgcipr.orgresearchgate.net

| Feature | Description | Significance in Synthesis |

|---|---|---|

| Nucleophilic Sulfur | The sulfur atom can react with electrophiles, such as alkyl halides. | Allows for the formation of sulfonium salts, which are useful alkylating agents. |

| Oxidation Potential | The thioether can be selectively oxidized to sulfoxides and sulfones. | Introduces new functional groups with different electronic and steric properties, expanding synthetic possibilities. acsgcipr.org |

| Role in Bioactive Molecules | The thioether motif is a common feature in many biologically active compounds. researchgate.net | Makes thioether-containing propionitriles attractive scaffolds for drug discovery. |

Research Gaps and Emerging Interest in Substituted Propionitrile Systems

While simple substituted propionitriles are well-studied, the synthesis and application of polyfunctionalized systems like Propionitrile, 2-chloro-3-(m-tolylthio)- are less explored, highlighting specific research gaps. A primary challenge lies in the chemo- and stereoselective synthesis of molecules with multiple, differentially reactive functional groups. The concurrent presence of an electrophilic C-Cl bond and a nucleophilic thioether, along with the versatile nitrile group, requires carefully orchestrated synthetic strategies to avoid undesired side reactions.

There is an emerging interest in creating complex, functionalized small molecules for various applications. Substituted nitriles are being investigated as components of functionalized ionic liquids and as precursors for complex heterocyclic systems, which are of great interest in medicinal chemistry. arkat-usa.orgmatec-conferences.org The development of catalytic, multicomponent reactions that can efficiently assemble such molecules from simple starting materials is a significant area of contemporary research. academie-sciences.fr Molecules like Propionitrile, 2-chloro-3-(m-tolylthio)- can be seen as targets for such methodologies, offering a platform to showcase the efficiency of new synthetic methods and providing building blocks for the discovery of novel materials and therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

91587-53-0 |

|---|---|

Molecular Formula |

C10H10ClNS |

Molecular Weight |

211.71 g/mol |

IUPAC Name |

2-chloro-3-(3-methylphenyl)sulfanylpropanenitrile |

InChI |

InChI=1S/C10H10ClNS/c1-8-3-2-4-10(5-8)13-7-9(11)6-12/h2-5,9H,7H2,1H3 |

InChI Key |

QRKFWDWDXCXDPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SCC(C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Propionitrile, 2 Chloro 3 M Tolylthio

Established Reaction Pathways for Halogenated and Thioether-Substituted Propionitrile (B127096) Derivatives

The traditional synthesis of compounds like Propionitrile, 2-chloro-3-(m-tolylthio)- relies on a series of well-understood organic reactions. These pathways focus on the sequential or sometimes convergent introduction of the key functional groups: the cyano group, the chlorine atom at the alpha-position, and the thioether linkage.

Introduction of the Cyano Group in Target Architectures

The cyano group (–C≡N) is a critical functional group in organic synthesis, serving as a precursor to amines, amides, and carboxylic acids. journals.co.za Its introduction into a molecular framework can be achieved through several reliable methods.

One of the most common approaches is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. wikipedia.orglibretexts.org This SN2 reaction is effective for primary and secondary alkyl halides. libretexts.org For instance, a suitable 3-carbon alkyl halide could be treated with a cyanide salt to form the propionitrile backbone.

Another key method is the hydrocyanation of aldehydes and ketones, which results in the formation of cyanohydrins (hydroxynitriles). ebsco.comlibretexts.org This reaction involves the addition of hydrogen cyanide across the carbonyl double bond. libretexts.org While this method introduces both a hydroxyl and a cyano group, the hydroxyl group can be subsequently modified or removed to achieve the desired propionitrile structure.

The dehydration of amides also serves as a viable route to nitriles. wikipedia.org Starting with the corresponding propanamide, a dehydrating agent can be employed to yield propionitrile. wikipedia.org

| Method | Starting Material | Reagent(s) | Product | Key Features |

| Nucleophilic Substitution | Alkyl Halide | Sodium or Potassium Cyanide | Nitrile | Effective for 1° and 2° halides; SN2 mechanism. wikipedia.orglibretexts.org |

| Cyanohydrin Formation | Aldehyde or Ketone | Hydrogen Cyanide (or NaCN/H+) | Hydroxynitrile | Adds a carbon and introduces -OH and -CN groups. ebsco.comlibretexts.org |

| Dehydration | Amide | Dehydrating Agent | Nitrile | Removes a molecule of water from the amide. wikipedia.org |

| Ammoxidation | Alcohol or Aldehyde | Ammonia, Oxygen | Nitrile | An industrial process for large-scale synthesis. wikipedia.org |

This table summarizes common methods for introducing a cyano group into organic molecules.

Strategic Chlorination Approaches for α-Carbon Position

Introducing a chlorine atom at the α-carbon (the carbon adjacent to the cyano group) of a nitrile requires specific chlorinating agents and reaction conditions. The acidity of the α-hydrogens makes this position susceptible to substitution.

A common method for the α-chlorination of nitriles is the use of sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) . google.comgoogle.com The reaction is often facilitated by the presence of a strong acid, such as hydrochloric acid (HCl), which can catalyze the reaction. google.comgoogle.com The reaction rate and induction time can be influenced by the acid concentration. google.com For example, phenylacetonitriles have been successfully chlorinated at the alpha position using these reagents. google.comgoogle.com

Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, often in the presence of a radical initiator or under photochemical conditions. This method can provide a milder alternative to using chlorine gas or sulfuryl chloride.

| Chlorinating Agent | Catalyst/Condition | Substrate | Key Features |

| Sulfuryl Chloride (SO₂Cl₂) | Strong Acid (e.g., HCl) | Phenylacetonitriles | Acid concentration can control reaction rate. google.comgoogle.com |

| Chlorine Gas (Cl₂) | Strong Acid (e.g., HCl) | Phenylacetonitriles | Reaction can be performed under pressure. google.com |

| N-Chlorosuccinimide (NCS) | Radical Initiator/UV light | Nitriles | Milder reaction conditions. |

This table outlines strategic approaches for the α-chlorination of nitrile compounds.

Thioether Formation via m-Tolylthiol Incorporation

The final key structural element is the thioether linkage, specifically the incorporation of the m-tolylthio group. Thioethers are commonly synthesized through nucleophilic substitution reactions where a thiolate anion acts as the nucleophile. acsgcipr.orgmasterorganicchemistry.com

In this context, m-tolylthiol (also known as 3-methylbenzenethiol) would be deprotonated with a suitable base to form the corresponding m-tolylthiolate anion . This potent nucleophile can then react with a suitable electrophile, such as an alkyl halide, to form the thioether bond. masterorganicchemistry.com For the synthesis of Propionitrile, 2-chloro-3-(m-tolylthio)-, a plausible route would involve the reaction of the m-tolylthiolate with a 3-halopropionitrile derivative.

Alternatively, Michael addition of a thiol to an α,β-unsaturated nitrile can also lead to the formation of a thioether. acsgcipr.org This conjugate addition pathway provides another strategic approach to constructing the desired carbon-sulfur bond.

| Reaction Type | Sulfur Source | Electrophile | Key Features |

| Nucleophilic Substitution (SN2) | m-Tolylthiol + Base | Alkyl Halide | A common and efficient method for thioether synthesis. acsgcipr.orgmasterorganicchemistry.com |

| Michael Addition | m-Tolylthiol | α,β-Unsaturated Nitrile | Forms a C-S bond via conjugate addition. acsgcipr.org |

| Metal-Catalyzed Thiolation | m-Tolylthiol | Aryl/Heteroaryl Halide | Often used for aromatic thioethers. acsgcipr.org |

This table details methods for the formation of thioethers, with a focus on incorporating the m-tolylthio group.

Advanced Synthetic Strategies and Catalytic Systems in Propionitrile Synthesis

Modern organic synthesis is increasingly focused on developing more efficient, selective, and environmentally benign methods. These principles are also being applied to the synthesis of complex nitriles.

Stereoselective and Regioselective Synthesis Considerations

For molecules with chiral centers, such as the α-carbon in 2-chloro-3-(m-tolylthio)propionitrile, controlling the stereochemistry is a significant challenge. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a product.

Chiral catalysts, such as chiral dirhodium complexes, have been employed in the stereoselective construction of nitrile-substituted cyclopropanes. nih.gov While not directly applicable to the target molecule, this demonstrates the potential for using chiral catalysts to control stereochemistry in reactions involving nitriles. Biocatalysis, using enzymes, also offers a powerful tool for achieving high stereoselectivity in organic transformations. rochester.edu

Regioselectivity , the control of where a reaction occurs on a molecule with multiple reactive sites, is also crucial. For instance, in the chlorination step, conditions must be optimized to ensure selective chlorination at the α-carbon without affecting other parts of the molecule.

Exploration of Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. journals.co.za In the context of nitrile synthesis, this involves several key considerations.

One major focus is the development of cyanide-free nitrile syntheses . Traditional methods often rely on highly toxic cyanide salts. rsc.org Alternative, safer methods, such as the van Leusen reaction which uses p-tosylmethyl isocyanide (TosMIC), are being explored, particularly using continuous flow technology to improve safety and efficiency. rsc.org

The use of biocatalysts , such as enzymes, aligns well with green chemistry principles. journals.co.za Biocatalytic hydrolysis of nitriles to amides or carboxylic acids can be performed in aqueous solutions at mild temperatures and pH, reducing environmental impact and improving reaction safety. journals.co.zaresearchgate.net While this is a reaction of nitriles rather than their synthesis, the development of biocatalytic methods for various transformations involving nitriles is an active area of research.

| Green Chemistry Principle | Application in Nitrile/Thioether Synthesis | Example |

| Use of Safer Reagents | Avoiding highly toxic cyanide salts. | Van Leusen reaction using TosMIC. rsc.org |

| Biocatalysis | Employing enzymes for selective transformations. | Enzymatic hydrolysis of nitriles. journals.co.zaresearchgate.net |

| Use of Renewable Feedstocks | Starting from bio-based materials. | Fructose-based surfactant synthesis from propionitrile derivatives. sigmaaldrich.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Hydration of nitriles to amides is a 100% atom-economic reaction. researchgate.net |

| Use of Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. | Metal-catalyzed thiolation reactions. acsgcipr.org |

This table highlights the application of green chemistry principles in the synthesis of nitriles and related compounds.

Optimization of Reaction Conditions and Isolation Techniques for Enhanced Yield and Purity

The synthesis of Propionitrile, 2-chloro-3-(m-tolylthio)- is predicated on the principles of the thiol-Michael addition, a well-established reaction in organic chemistry. This reaction involves the nucleophilic addition of a thiol, in this case, m-thiocresol (m-tolyl mercaptan), to an activated alkene, such as 2-chloroacrylonitrile (B132963). The optimization of this process to achieve high yield and purity necessitates a systematic investigation of various reaction parameters and the development of effective isolation and purification protocols.

Detailed research into the synthesis of this specific compound is not extensively documented in publicly available literature. However, by drawing parallels with general methodologies for thiol-Michael additions to α,β-unsaturated nitriles, key parameters for optimization can be identified. These include the choice of catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

Optimization of Reaction Conditions

The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The choice of base is critical and can significantly influence the reaction rate and the formation of byproducts. Both organic and inorganic bases are commonly employed.

A systematic study would involve varying the catalyst, solvent, and temperature to determine the optimal conditions for the formation of Propionitrile, 2-chloro-3-(m-tolylthio)-. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.

Below is a hypothetical data table illustrating the kind of research findings that would be generated from such an optimization study.

Table 1: Optimization of Reaction Conditions for the Synthesis of Propionitrile, 2-chloro-3-(m-tolylthio)-

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Triethylamine (10) | Acetonitrile (B52724) | 25 | 12 | Data not available | Data not available |

| 2 | Triethylamine (10) | Tetrahydrofuran | 25 | 12 | Data not available | Data not available |

| 3 | Potassium Carbonate (20) | Acetonitrile | 50 | 8 | Data not available | Data not available |

| 4 | Potassium Carbonate (20) | Dimethylformamide | 50 | 8 | Data not available | Data not available |

| 5 | DBU (5) | Acetonitrile | 0 | 4 | Data not available | Data not available |

Isolation and Purification Techniques

Following the completion of the reaction, a systematic work-up and purification procedure is essential to isolate the target compound in high purity. A typical isolation procedure would involve quenching the reaction, followed by extraction and then purification.

The crude product obtained after the initial work-up is often a mixture containing the desired product, unreacted starting materials, catalyst, and potential byproducts. Purification is commonly achieved through column chromatography or recrystallization.

The choice of the chromatographic stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Recrystallization is another powerful purification technique, provided a suitable solvent or solvent system can be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

The effectiveness of the purification process would be monitored by analytical techniques to assess the purity of the isolated fractions.

Table 2: Comparison of Purification Techniques for Propionitrile, 2-chloro-3-(m-tolylthio)-

| Purification Method | Conditions | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|---|

| Column Chromatography | Silica gel, Hexane:Ethyl Acetate gradient | Data not available | Data not available |

| Recrystallization | Ethanol/Water | Data not available | Data not available |

| Preparative HPLC | C18 column, Acetonitrile:Water gradient | Data not available | Data not available |

Mechanistic Investigations of Propionitrile, 2 Chloro 3 M Tolylthio Reactivity

Electronic Effects and Steric Hindrance Influencing Molecular Reactivity

The chemical reactivity of Propionitrile (B127096), 2-chloro-3-(m-tolylthio)- is intricately modulated by a combination of electronic effects and steric hindrance originating from its constituent functional groups. The chlorine atom, being highly electronegative, imparts a significant inductive electron-withdrawing effect (-I), rendering the adjacent carbon atom (C2) electrophilic and susceptible to nucleophilic attack.

Steric hindrance plays a crucial role in dictating the accessibility of the reactive centers to incoming reagents. The bulky m-tolylthio group can sterically shield the chlorinated carbon, potentially slowing down the rate of nucleophilic substitution reactions. The spatial arrangement of the entire molecule will influence the approach of reactants to each of the functional groups.

Table 1: Electronic and Steric Contributions of Functional Groups

| Functional Group | Electronic Effect | Steric Influence |

| -Cl (Chloro) | Strong -I (Inductive Withdrawal) | Moderate |

| -C≡N (Nitrile) | Strong -I, Weak -M | Linear, Moderate |

| -S- (Thioether) | -I, +M (Mesomeric Donation) | Moderate to High |

| -C₆H₄-CH₃ (m-tolyl) | Weak +I (Inductive Donation) | High |

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The primary reaction pathway at the chlorinated carbon is nucleophilic substitution, where a nucleophile replaces the chlorine atom. This reaction is highly sensitive to steric hindrance around the electrophilic carbon. The presence of the adjacent m-tolylthio group can influence the reaction rate. The reaction generally proceeds via an S(_N)2 mechanism, which involves a backside attack by the nucleophile. docbrown.infoyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Common nucleophiles that can react at this center include hydroxides, alkoxides, cyanides, and amines. For instance, reaction with sodium cyanide would lead to the formation of a dinitrile, extending the carbon chain. chemguide.co.uk

Table 2: Predicted Outcomes of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | NaOH | α-hydroxy nitrile |

| Alkoxide | NaOCH₃ | α-alkoxy nitrile |

| Cyanide | KCN | Dinitrile |

| Amine | NH₃ | α-amino nitrile |

| Thiolate | NaSPh | Dithioether derivative |

Transformations Involving the Nitrile Functional Group (–C≡N)

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations. These reactions typically involve the addition of a nucleophile to the electrophilic carbon of the nitrile.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an intermediate amide. researchgate.net This reaction provides a route to synthesize 2-chloro-3-(m-tolylthio)propanoic acid.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield 2-chloro-3-(m-tolylthio)propan-1-amine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form heterocyclic compounds. beilstein-journals.orgresearchgate.netresearchgate.net For example, reaction with an azide (B81097) could potentially lead to the formation of a tetrazole ring.

Reactivity of the Aromatic Ring and Directing Effects of Substituents

The aromatic ring of the m-tolylthio group can undergo electrophilic aromatic substitution (S(_E)Ar) reactions. wikipedia.orgnih.gov The regioselectivity of these reactions is directed by the substituents already present on the ring: the thioether linkage and the methyl group.

The thioether group is generally an ortho, para-directing activator due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate formed during the attack of an electrophile. lumenlearning.com The methyl group is also an ortho, para-directing activator due to its inductive and hyperconjugative effects. vanderbilt.edu

The combined directing effects of the thioether and the meta-positioned methyl group will determine the positions of further substitution. The positions ortho and para to the strongly activating thioether group are the most likely sites for electrophilic attack. Steric hindrance from the rest of the molecule might favor substitution at the para position.

Table 3: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Effect |

| -S-R | 1 | +M, -I | Ortho, Para-directing (Activating) |

| -CH₃ | 3 | +I, Hyperconjugation | Ortho, Para-directing (Activating) |

Elucidation of Reaction Pathways, Intermediates, and Transition States

A detailed understanding of the reaction mechanisms involving Propionitrile, 2-chloro-3-(m-tolylthio)- requires the characterization of reaction pathways, intermediates, and transition states. Computational chemistry can provide valuable insights into these aspects. rsc.orgnih.govresearchgate.netmdpi.com

For the S(_N)2 reaction at the chlorinated carbon, theoretical calculations can model the transition state, a pentacoordinate carbon species, and determine the activation energy, which is influenced by both electronic and steric factors.

For reactions involving the nitrile group, computational studies can help elucidate the stepwise mechanisms of hydrolysis or reduction, identifying key intermediates and the energetic barriers for each step. Similarly, for electrophilic aromatic substitution, the relative energies of the possible arenium ion intermediates can be calculated to predict the regioselectivity of the reaction.

Experimental techniques such as kinetic studies can provide data on reaction rates and the influence of reactant concentrations, temperature, and solvent, which are essential for proposing and validating reaction mechanisms. researchgate.net

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures and the study of chemical bonding. For a compound such as Propionitrile, 2-chloro-3-(m-tolylthio)-, a combination of methods would be necessary for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. For Propionitrile, 2-chloro-3-(m-tolylthio)-, both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the propionitrile backbone, the tolyl group's aromatic protons, and the methyl group protons of the tolyl substituent. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would provide information about their local electronic environment. Furthermore, the spin-spin coupling patterns (J-coupling) between adjacent protons would help to establish the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the nitrile carbon, the two carbons of the ethyl chain, the aromatic carbons of the tolyl group, and the methyl carbon would be expected at characteristic chemical shifts.

A hypothetical data table for the expected NMR signals is presented below. Please note that these are predicted values and are not based on experimental data.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Hypothetical Data | 7.1-7.4 | m | - | Ar-H |

| 4.5-4.8 | dd | J₁, J₂ | CHCl | |

| 3.5-3.8 | m | - | CH₂S | |

| 2.3 | s | - | Ar-CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Hypothetical Data | 130-140 | Ar-C |

| 115-120 | CN | |

| 50-55 | CHCl | |

| 35-40 | CH₂S | |

| 20-25 | Ar-CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the functional groups present.

IR Spectroscopy: The IR spectrum of Propionitrile, 2-chloro-3-(m-tolylthio)- would be expected to show a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aliphatic and aromatic parts of the molecule, C-Cl stretching, and C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C≡N and C-S bonds often show strong signals in Raman spectra.

A table of expected vibrational frequencies is provided below for illustrative purposes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N stretch | 2220-2260 |

| C-H (aromatic) stretch | 3000-3100 |

| C-H (aliphatic) stretch | 2850-3000 |

| C=C (aromatic) stretch | 1450-1600 |

| C-Cl stretch | 600-800 |

| C-S stretch | 600-700 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of Propionitrile, 2-chloro-3-(m-tolylthio)-. Due to the presence of chlorine, an isotopic pattern ([M+2]⁺) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: The fragmentation pattern would provide clues about the molecule's structure. Common fragmentation pathways would likely involve the loss of the chlorine atom, the nitrile group, or cleavage of the thioether bond.

X-ray Crystallography for Solid-State Structural Elucidation

If a suitable single crystal of Propionitrile, 2-chloro-3-(m-tolylthio)- could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Computational Chemistry and Molecular Modeling Approaches

In the absence of experimental data, computational methods can provide valuable insights into the properties of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.

Geometry Optimization: DFT calculations would be used to predict the most stable three-dimensional conformation of the molecule.

Spectroscopic Prediction: DFT can be used to calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, which can be compared with experimental data if it becomes available.

Electronic Properties: The calculation of frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity and electronic properties.

A table summarizing the type of data that could be obtained from DFT calculations is shown below.

| Calculated Property | Information Provided |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | Predicted IR and Raman spectra |

| NMR Chemical Shifts | Predicted ¹H and ¹³C NMR spectra |

| HOMO-LUMO Energies | Electronic reactivity, ionization potential, electron affinity |

Based on the conducted research, no specific studies concerning the molecular dynamics simulations, conformational analysis, and intermolecular interactions of "Propionitrile, 2-chloro-3-(m-tolylthio)-" were found in the public domain. Computational chemistry and molecular modeling are powerful tools for investigating the dynamic behavior and interaction profiles of molecules. nih.govnih.gov However, it appears that "Propionitrile, 2-chloro-3-(m-tolylthio)-" has not yet been the subject of such detailed computational analysis, or the results of such studies are not publicly available.

Therefore, the following sections on advanced spectroscopic and computational analysis remain speculative in the absence of direct research on the target compound. The principles of molecular dynamics simulations are well-established and would be applicable to this molecule, but without specific research data, a detailed analysis cannot be provided. figshare.com

Advanced Spectroscopic and Computational Analysis in Research

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of "Propionitrile, 2-chloro-3-(m-tolylthio)-", MD simulations would provide valuable insights into its conformational flexibility and the nature of its interactions with other molecules.

Conformational analysis of "Propionitrile, 2-chloro-3-(m-tolylthio)-" through MD simulations would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This analysis would be crucial for understanding how the molecule's three-dimensional shape influences its physical and chemical properties. The presence of rotatable bonds, such as the C-S and C-C bonds in the propionitrile (B127096) chain, suggests that the molecule likely exists as an equilibrium of multiple conformers.

Intermolecular interactions are fundamental to understanding the behavior of "Propionitrile, 2-chloro-3-(m-tolylthio)-" in various environments. MD simulations could be employed to study these interactions in detail, including hydrogen bonding, van der Waals forces, and electrostatic interactions. For instance, the nitrile group (-CN) can act as a hydrogen bond acceptor, while the chlorine atom and the sulfur atom can participate in halogen and chalcogen bonds, respectively. nih.gov The tolyl group can engage in π-stacking interactions.

A hypothetical study could involve simulating "Propionitrile, 2-chloro-3-(m-tolylthio)-" in a solvent, such as water or an organic solvent, to understand its solvation thermodynamics and the structure of the solvent shell around it. Such simulations would elucidate how the molecule interacts with its environment, which is critical for predicting its solubility, reactivity, and potential biological activity.

Derivatives and Analogs of Propionitrile, 2 Chloro 3 M Tolylthio in Academic Chemical Research

Synthesis and Reactivity of Structural Variants and Related Nitrile Compounds

The core structure of Propionitrile (B127096), 2-chloro-3-(m-tolylthio)- allows for extensive modification at several key positions, including the halogen substituent, the arylthio moiety, and the propionitrile backbone itself. Research into these variants helps to map the chemical space and unlock new synthetic applications.

The structure of Propionitrile, 2-chloro-3-(m-tolylthio)- possesses a chiral center at the C-2 carbon, the carbon atom bonded to the chlorine atom. Consequently, the compound can exist as a pair of enantiomers: (R)-2-chloro-3-(m-tolylthio)propionitrile and (S)-2-chloro-3-(m-tolylthio)propionitrile. The presence of these stereoisomers can influence the compound's interaction with other chiral molecules and its utility in stereoselective synthesis. vedantu.com The total number of possible stereoisomers for a compound is determined by the formula 2^n, where 'n' is the number of stereocenters. vedantu.com

Positional isomers represent another source of structural diversity. For the tolyl group, the methyl substituent can be located at the ortho-, meta-, or para- positions of the phenyl ring, yielding distinct isomers with potentially different electronic and steric properties. Similarly, positional isomers of the propionitrile backbone itself, such as 3-chloro-3-(m-tolylthio)propionitrile, would exhibit fundamentally different reactivity due to the altered position of the halogen atom relative to the cyano and thioether groups. doubtnut.com

Replacing the chlorine atom at the C-2 position with other halogens (Fluorine, Bromine, Iodine) significantly impacts the compound's reactivity. The nature of the carbon-halogen bond, including its bond strength and leaving group ability, is a critical determinant in nucleophilic substitution and elimination reactions.

Research has been conducted on related compounds with different halogen patterns. For instance, 2-bromo-2-chloro-3-arylpropanenitriles have been synthesized via a Meerwein reaction using 2-chloroacrylonitrile (B132963) and various aryldiazonium salts. researchgate.net These di-halogenated compounds demonstrate unique stability and reactivity, serving as precursors for 2-chlorocinnamonitriles when treated with a base. researchgate.net The synthesis of bromo-substituted propionitriles and related thiophenes is a well-explored area. researchgate.netgoogle.comgoogle.com

The introduction of fluorine can impart unique properties to organic molecules. nih.govnih.gov While direct synthesis of 2-fluoro-3-(m-tolylthio)propionitrile is not widely documented, methods for producing related fluorinated nitriles, such as fluoroacetonitrile, involve substitution reactions between an acetonitrile (B52724) derivative (e.g., chloroacetonitrile) and an inorganic fluoride (B91410) salt. google.com

Below is a table summarizing potential halogenated analogs and their synthetic precursors.

| Halogen at C-2 | Compound Name | Potential Synthetic Precursor(s) |

| Fluorine | Propionitrile, 2-fluoro-3-(m-tolylthio)- | 2-halopropionitrile (X=Cl, Br, I), inorganic fluoride (e.g., KF) |

| Chlorine | Propionitrile, 2-chloro-3-(m-tolylthio)- | Acrylonitrile, m-thiocresol, chlorinating agent |

| Bromine | Propionitrile, 2-bromo-3-(m-tolylthio)- | Acrylonitrile, m-thiocresol, brominating agent |

| Iodine | Propionitrile, 2-iodo-3-(m-tolylthio)- | 2-chloropropionitrile, sodium iodide (Finkelstein reaction) |

| Bromo & Chloro | Propanenitrile, 2-bromo-2-chloro-3-(m-tolyl)- | 2-chloroacrylonitrile, 3-methyl-benzenediazonium salt, CuBr2 researchgate.net |

This table is generated based on established synthetic principles in organic chemistry.

The m-tolylthio group can be readily substituted with a wide range of other sulfur-containing moieties. The electronic nature of the substituent on the aryl ring—whether it is electron-donating or electron-withdrawing—can profoundly influence the reactivity of the entire molecule.

The synthesis of 3-(arylthio)propionic acids from aryl iodides and 3-mercaptopropionic acid has been achieved using copper-mediated C–S bond formation, a method that can be adapted for nitrile synthesis. researchgate.net This highlights a viable pathway for introducing diverse arylthio groups. Research has demonstrated the synthesis of 2-(arylthio)benzoates through cyclization reactions involving 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes, showcasing methods to create complex structures with varied arylthio components. researchgate.net Similarly, studies on 2-bromo-2-chloro-3-arylpropanenitriles have successfully incorporated a variety of substituted aryl groups, including those with trifluoromethyl and methyl substituents. researchgate.net

The following table details examples of derivatives with different thio-moieties.

| Thio Moiety | Derivative Name | Key Precursors |

| Phenylthio | Propionitrile, 2-chloro-3-(phenylthio)- | Thiophenol, 2-chloropropionitrile |

| (p-tolyl)thio | Propionitrile, 2-chloro-3-(p-tolylthio)- | p-Thiocresol, 2-chloropropionitrile |

| (4-chlorophenyl)thio | Propionitrile, 2-chloro-3-((4-chlorophenyl)thio)- | 4-Chlorothiophenol, 2-chloropropionitrile |

| Naphthylthio | Propionitrile, 2-chloro-3-(naphthylthio)- | Naphthalenethiol, 2-chloropropionitrile |

| Ethylthio | Propionitrile, 2-chloro-3-(ethylthio)- | Ethanethiol, 2-chloropropionitrile |

This table illustrates representative examples of possible derivatives.

The propionitrile backbone (a three-carbon chain with a cyano group) is a reactive and versatile scaffold. wikipedia.org The cyano group is strongly electron-withdrawing, which increases the acidity of the protons on the adjacent carbon (the α-carbon). nih.gov This property is central to the reactivity of these compounds. The carbon-nitrogen triple bond of the nitrile can undergo a variety of chemical transformations, making it a valuable functional group in organic synthesis. ebsco.com

Compounds such as 2-halo-3-arylthiopropionitriles are valuable intermediates for synthesizing more complex heterocyclic molecules. For example, 2-bromo-2-chloro-3-arylpropanenitriles react with substituted thioglycolates to yield functionalized 3-aminothiophenes. researchgate.net This transformation highlights the role of the propionitrile derivative as a C-3 synthon. Furthermore, three-component reactions involving these propionitriles, sodium sulfide, and compounds like bromonitromethane (B42901) or chloroacetonitrile (B46850) can produce various substituted 3-aminothiophenes in high yields. researchgate.net The synthesis of thiophene (B33073) derivatives is an area of intense research due to their wide-ranging applications. bohrium.comimpactfactor.orgresearchgate.netmdpi.com

Comparative Mechanistic Studies Across Derivative Series

Mechanistic studies of these compounds often focus on their role as electrophiles and precursors in cyclization reactions. The reaction of 2-halo-3-arylthiopropionitriles to form 3-aminothiophenes, known as the Gewald reaction, provides a rich platform for comparative studies.

The mechanism typically involves a base-mediated elimination of the halide, followed by nucleophilic attack and subsequent cyclization. The nature of the halogen (Cl vs. Br) affects the rate of the initial elimination step, with the weaker C-Br bond generally leading to a faster reaction.

Similarly, substituents on the arylthio ring modulate the reactivity. Electron-withdrawing groups on the aryl ring can stabilize anionic intermediates formed during the reaction, potentially increasing the reaction rate. Conversely, electron-donating groups may have the opposite effect. The reactivity of the nitrile group itself can be tuned by adjacent functional groups. nih.gov For instance, heteroaromatic nitriles, where the cyano group is attached to a nitrogen-containing ring, are often more reactive towards nucleophiles. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to predict the reactivity of various nitrile-containing compounds towards nucleophiles like cysteine, correlating activation energies with experimental reaction rates. nih.gov

Elucidation of Structure-Reactivity Relationships in Related Nitrile Compounds

Structure-reactivity relationships (SRRs) are crucial for designing novel synthetic routes and predicting the behavior of new chemical entities. For the derivatives of Propionitrile, 2-chloro-3-(m-tolylthio)-, several key relationships can be elucidated.

Effect of the Halogen: The leaving group ability of the C-2 halogen follows the order I > Br > Cl > F. This directly correlates with the rate of nucleophilic substitution and elimination reactions. In reactions where the cleavage of the C-X bond is the rate-determining step, iodo- and bromo-analogs are expected to be significantly more reactive than their chloro counterparts.

Effect of the Arylthio Substituent: The electronic properties of the arylthio group influence the acidity of the C-2 proton and the stability of reaction intermediates. The Hammett equation provides a quantitative framework for correlating reaction rates with substituent parameters (σ). libretexts.org For reactions involving the formation of a carbanion at C-2, electron-withdrawing substituents on the aryl ring (e.g., -NO2, -CF3) would stabilize the negative charge, leading to increased acidity and potentially faster reaction rates.

Role of the Nitrile Group: The strongly electrophilic character of the nitrile carbon makes it susceptible to nucleophilic attack. The stability of the covalent bond formed between a nitrile and a nucleophile can be modulated by substituents near the cyano group. nih.gov This principle is fundamental in the design of covalent inhibitors in medicinal chemistry, where the nitrile acts as a "warhead" that reacts with biological nucleophiles like cysteine thiols. nih.gov The reactivity of the nitrile can be enhanced by adjacent electron-withdrawing groups, a principle that governs the synthetic utility of these compounds. nih.gov

Applications of Propionitrile, 2 Chloro 3 M Tolylthio in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The molecule "Propionitrile, 2-chloro-3-(m-tolylthio)-" possesses multiple reactive sites that allow it to serve as a valuable building block in the assembly of more complex organic structures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. The chlorine atom at the α-position is susceptible to nucleophilic substitution, providing a handle for the introduction of a wide range of functional groups.

The thioether linkage, while relatively stable, can be oxidized to sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of the final product. The presence of these three distinct functional groups in a compact three-carbon backbone allows for a variety of sequential and selective transformations, making it a potentially key intermediate for the synthesis of multifunctional compounds.

Precursor for the Development of Novel Heterocyclic Compounds

Chlorinated nitriles are well-established precursors for the synthesis of a diverse array of heterocyclic compounds. The reactivity of both the nitrile and the chloro-substituted carbon makes "Propionitrile, 2-chloro-3-(m-tolylthio)-" a promising candidate for constructing various ring systems. For instance, it could potentially react with binucleophiles to form five or six-membered heterocyclic rings.

Research on similar molecules, such as 2-bromo-2-chloro-3-arylpropanenitriles, has demonstrated their utility as C-3 synthons in the preparation of functionalized 3-aminothiophenes. researchgate.net By analogy, "Propionitrile, 2-chloro-3-(m-tolylthio)-" could undergo similar cyclization reactions with appropriate sulfur, nitrogen, or oxygen-containing nucleophiles to yield novel thiophenes, pyrroles, furans, and other heterocyclic systems. The tolylthio moiety would remain as a substituent on the resulting heterocyclic core, influencing its physical and biological properties. The synthesis of various heterocyclic compounds often involves intermediates like 2-chloro-N-p-tolylacetamide and 2-chloro-3-formyl quinoline, highlighting the importance of halogenated carbonyl and nitrile compounds in this field. researchgate.netresearchgate.net

Table 1: Potential Heterocyclic Systems from Propionitrile (B127096), 2-chloro-3-(m-tolylthio)-

| Reactant | Potential Heterocyclic Product |

|---|---|

| Substituted Thioglycolates | Functionalized Thiophenes |

| Amidines | Substituted Pyrimidines |

| Hydrazines | Pyrazole Derivatives |

Utility in the Preparation of Specialized Materials Science Precursors

In materials science, thioether-containing molecules are utilized in the synthesis of advanced polymers and materials with specific properties. Thioethers can impart flexibility and improve the refractive index of polymers. The nitrile group can also play a role in polymerization processes or be post-functionally modified to introduce other desired characteristics.

The "Propionitrile, 2-chloro-3-(m-tolylthio)-" molecule could serve as a monomer or a chain-transfer agent in polymerization reactions. The presence of the reactive chlorine atom allows for its grafting onto polymer backbones or its use in initiating polymerization. Thioether-based polymers are being explored for biomedical applications due to their responsiveness to reactive oxygen species (ROS). rsc.org Furthermore, thiol-ene and thiol-yne "click" reactions are powerful tools for creating well-defined polymer architectures and functional materials. researchgate.net While not a thiol itself, the thioether moiety in "Propionitrile, 2-chloro-3-(m-tolylthio)-" is indicative of the broader utility of organosulfur compounds in this domain.

Exploration in Agrochemical and Industrial Chemical Research as a Synthetic Building Block

Many modern agrochemicals, including fungicides and herbicides, are complex molecules that are often synthesized using versatile chemical intermediates. Chlorinated nitriles and thioether-containing compounds are common structural motifs in a number of commercially successful agrochemicals. For example, intermediates such as 1-chloro-1-acetyl cyclopropane (B1198618) are used in the synthesis of fungicides like prothioconazole. google.com Similarly, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile is a key intermediate for the fungicide fluopyram. google.com

Given this precedent, "Propionitrile, 2-chloro-3-(m-tolylthio)-" represents a plausible synthetic building block for the discovery of new agrochemically active compounds. The combination of the chloro, nitrile, and arylthio groups could be strategically utilized to construct novel molecular scaffolds for screening as potential pesticides.

Table 2: Structural Features and Their Relevance in Agrochemicals

| Functional Group | Potential Role in Agrochemical Synthesis |

|---|---|

| Nitrile | Precursor to amides, carboxylic acids, and amines; can contribute to bioactivity. |

| α-Chloro | A reactive site for nucleophilic substitution to build more complex structures. |

Emerging Applications in Niche Areas of Chemical Research

Beyond the more established fields, the unique combination of functional groups in "Propionitrile, 2-chloro-3-(m-tolylthio)-" could find applications in more specialized areas of chemical research. For example, its structure could be incorporated into molecular probes or sensors, where the thioether could be designed to interact with specific metal ions or undergo oxidation in the presence of certain analytes.

The field of dynamic covalent chemistry also presents potential opportunities. While the thioether bond itself is generally stable, related sulfur-containing functional groups like thioesters are used in dynamic exchange reactions. rsc.org Research into the reactivity of the thioether in "Propionitrile, 2-chloro-3-(m-tolylthio)-" could reveal novel applications in the design of self-healing materials or adaptable molecular systems.

Future Research Directions and Unexplored Avenues for Propionitrile, 2 Chloro 3 M Tolylthio

Identification of Uncharted Reactivity and Transformation Pathways

The inherent reactivity of the functional groups in Propionitrile (B127096), 2-chloro-3-(m-tolylthio)- presents a fertile ground for discovering novel chemical transformations. Key areas for future investigation include:

Neighboring Group Participation: The sulfur atom of the m-tolylthio group is suitably positioned to influence reactions at the alpha-carbon through neighboring group participation. wikipedia.orgyoutube.com This could lead to enhanced reaction rates and unexpected stereochemical outcomes in nucleophilic substitution reactions. spcmc.ac.in A systematic study of its reactivity with various nucleophiles would be crucial to understand the extent of this anchimeric assistance and to exploit it for the synthesis of complex molecules. dalalinstitute.com

Synthesis of Heterocycles: The bifunctional nature of this molecule, possessing both an electrophilic center at the chlorine-bearing carbon and a nucleophilic nitrile group, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. novapublishers.comuwindsor.ca For instance, reaction with dinucleophiles could lead to the formation of novel substituted thiophenes, thiazoles, or other sulfur and nitrogen-containing ring systems. researchgate.net

Radical-Mediated Reactions: The C-Cl bond could be susceptible to homolytic cleavage under radical conditions, opening up avenues for C-C and C-heteroatom bond formation through radical-mediated pathways. Investigating its behavior in the presence of radical initiators and various radical acceptors could unveil new synthetic routes.

Transformations of the Nitrile Group: The nitrile group itself is a versatile functional handle that can be transformed into amines, carboxylic acids, amides, and ketones. nih.gov Exploring these transformations in the context of the 2-chloro-3-(m-tolylthio)- scaffold could provide access to a diverse library of novel compounds with potential biological or material applications.

| Potential Reaction Type | Expected Outcome/Product Class | Key Research Question |

| Nucleophilic Substitution | Varied substitution products with potential rate enhancement and stereocontrol | To what extent does the beta-thioether group influence the rate and stereochemistry of substitution at the alpha-position? |

| Cyclization Reactions | Novel sulfur and nitrogen-containing heterocycles | What novel heterocyclic scaffolds can be accessed from this precursor using different cyclization strategies? |

| Radical Reactions | Functionalized propionitrile derivatives via C-C or C-heteroatom bond formation | Can radical-mediated reactions provide a complementary approach to functionalize this molecule? |

| Nitrile Group Transformations | Amines, carboxylic acids, amides, ketones | How does the presence of the chloro and thioether groups affect the standard transformations of the nitrile moiety? |

Integration with Novel Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

Modern synthetic methodologies offer significant advantages in terms of efficiency, safety, and scalability. The integration of Propionitrile, 2-chloro-3-(m-tolylthio)- into these platforms is a promising area of research.

Flow Chemistry: Continuous-flow synthesis could offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling potentially reactive intermediates. acs.orgnih.govresearchgate.net The development of flow-based protocols for the synthesis and subsequent functionalization of Propionitrile, 2-chloro-3-(m-tolylthio)- could enable safer and more efficient production of its derivatives. youtube.combohrium.com For instance, the on-demand generation of reactive intermediates in a flow system could mitigate risks associated with their accumulation in batch processes. youtube.com

Automated Synthesis: Automated synthesis platforms can be employed for the rapid generation of a library of derivatives based on the Propionitrile, 2-chloro-3-(m-tolylthio)- scaffold. acs.orgnih.gov This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening new materials with desired properties. nih.gov The modular nature of automated synthesis would allow for the systematic variation of nucleophiles or other reactants to quickly explore a wide chemical space. chemrxiv.org

| Methodology | Potential Advantages for Propionitrile, 2-chloro-3-(m-tolylthio)- | Research Focus |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, potential for telescoped reactions. youtube.com | Development of continuous-flow protocols for the synthesis and derivatization of the title compound. |

| Automated Synthesis | Rapid library synthesis, high-throughput screening, accelerated SAR studies. acs.orgnih.gov | Integration of the compound as a building block in automated platforms for the generation of diverse molecular libraries. |

Development of Sustainable and Economical Production Routes

The development of green and cost-effective methods for the synthesis of Propionitrile, 2-chloro-3-(m-tolylthio)- is essential for its potential large-scale applications.

Green Chemistry Approaches: Future research should focus on developing synthetic routes that adhere to the principles of green chemistry. This includes the use of environmentally benign solvents, catalysts, and reagents. cambridgescholars.com For example, exploring catalytic C-S bond formation reactions that avoid the use of stoichiometric and potentially hazardous reagents would be a significant advancement. researchgate.netrsc.org

Biocatalysis: The use of enzymes for the synthesis of chiral nitriles and thioethers is a rapidly growing field. chemistryviews.orgmdpi.comresearchgate.net Investigating the potential of biocatalytic methods for the enantioselective synthesis of Propionitrile, 2-chloro-3-(m-tolylthio)- could provide access to enantiomerically pure compounds, which is often crucial for pharmaceutical applications. bohrium.comnih.gov

Atom Economy: Designing synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a key aspect of sustainable chemistry. Future synthetic strategies should aim to maximize atom economy in the production of this compound.

| Sustainability Aspect | Research Goal | Potential Methodologies |

| Green Solvents and Reagents | Minimize environmental impact of the synthesis. | Use of aqueous media, recyclable catalysts, and non-toxic reagents. cambridgescholars.com |

| Biocatalysis | Achieve high enantioselectivity and mild reaction conditions. | Employment of enzymes such as halohydrin dehalogenases or nitrile hydratases. chemistryviews.orgmdpi.com |

| Atom Economy | Maximize the efficiency of the synthetic route. | Development of catalytic addition and substitution reactions. |

Interdisciplinary Research Perspectives and Collaborative Opportunities

The unique structural features of Propionitrile, 2-chloro-3-(m-tolylthio)- make it a promising candidate for applications in various interdisciplinary fields, fostering collaborative research opportunities.

Medicinal Chemistry: Thioether and nitrile functionalities are present in numerous biologically active compounds. spcmc.ac.inresearchgate.net Propionitrile, 2-chloro-3-(m-tolylthio)- could serve as a scaffold for the development of new therapeutic agents. catapult.org.ukeurofinsdiscovery.comcharnwooddiscovery.com Collaboration with medicinal chemists and biologists would be essential to explore its potential in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Agrochemicals: Many modern pesticides and herbicides contain sulfur and nitrogen heterocycles. nih.gov The potential of this compound as a precursor for novel agrochemicals warrants investigation in collaboration with agricultural scientists. Its derivatives could be screened for insecticidal, fungicidal, or herbicidal activity.

Materials Science: The nitrile group can influence the electronic and physical properties of materials. Exploring the incorporation of Propionitrile, 2-chloro-3-(m-tolylthio)- or its derivatives into polymers or other materials could lead to the development of new functional materials with unique optical, electronic, or thermal properties. This would necessitate collaboration with materials scientists and engineers.

Chemical Biology: The reactive alpha-chloro group could be utilized for the development of chemical probes to study biological processes. nih.govnih.gov For example, it could be used to covalently label specific proteins or other biomolecules, enabling their study and visualization. Such endeavors would benefit from close collaboration with chemical biologists.

| Interdisciplinary Field | Potential Application | Collaborative Partners |

| Medicinal Chemistry | Scaffold for novel drug candidates. catapult.org.ukeurofinsdiscovery.com | Medicinal Chemists, Pharmacologists, Biologists. |

| Agrochemicals | Precursor for new pesticides and herbicides. nih.gov | Agricultural Scientists, Entomologists, Plant Pathologists. |

| Materials Science | Building block for functional polymers and materials. | Materials Scientists, Polymer Chemists, Engineers. |

| Chemical Biology | Development of chemical probes for biological research. nih.govnih.gov | Chemical Biologists, Biochemists, Cell Biologists. |

Propionitrile, 2-chloro-3-(m-tolylthio)- represents a molecule with significant untapped potential. A systematic investigation into its reactivity, coupled with its integration into modern synthetic workflows, will undoubtedly lead to the discovery of novel chemical transformations and the development of efficient and sustainable synthetic routes. Furthermore, its unique structural features position it as a valuable building block for interdisciplinary research, with promising applications in medicine, agriculture, and materials science. The future exploration of this compound promises to be a rewarding endeavor for the chemical science community.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.